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molecular formula C8H12ClNO4 B8278051 Ethyl 2-[(2-chloroethoxy)imino]-3-oxobutanoate CAS No. 68401-61-6

Ethyl 2-[(2-chloroethoxy)imino]-3-oxobutanoate

Cat. No. B8278051
M. Wt: 221.64 g/mol
InChI Key: PJWCIBFNPRMDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604456

Procedure details

Ethyl 2-hydroxyimino-3-oxobutyrate (syn isomer, 60 g.), 1-bromo-2-chloroethane (54.1 g.), potassium carbonate (78 g.) and N,N-dimethylformamide (200 ml.) were treated in a similar manner to that of Example F-(1) to give ethyl 2-(2-chloroethoxyimino)-3-oxobutyrate (syn isomer, 83.6 g.), oil.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:9](=[O:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].Br[CH2:13][CH2:14][Cl:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:15][CH2:14][CH2:13][O:1][N:2]=[C:3]([C:9](=[O:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ON=C(C(=O)OCC)C(C)=O
Name
Quantity
54.1 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCON=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 83.6 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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